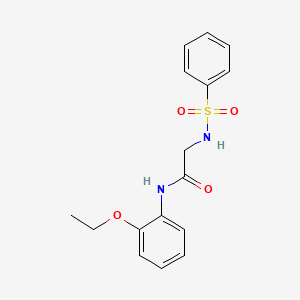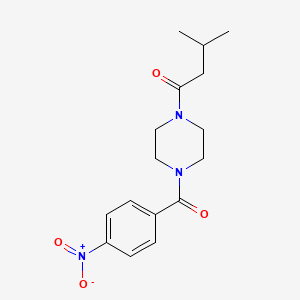
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been found to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further research in this area. However, there are also some limitations to using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, including:
1. Further studies to elucidate the mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide and its potential therapeutic applications in the treatment of cancer and other diseases.
2. Development of more efficient and cost-effective synthesis methods for N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, which could help to make the compound more widely available for research purposes.
3. Investigation of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in combination with other anti-cancer agents, which could help to enhance its anti-tumor activity and reduce the risk of drug resistance.
4. Exploration of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in other areas of research, such as the development of new anti-inflammatory or antioxidant therapies.
In conclusion, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is a promising compound with a range of potential scientific research applications. While there is still much to be learned about its mechanism of action and potential therapeutic uses, the existing research suggests that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide could be a valuable tool for furthering our understanding of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 2,3,5-trimethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then further purified through recrystallization to obtain pure N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. Several studies have shown that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide exhibits potent anti-tumor activity, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-5-6-14(21-3)15(9-12)22-4/h5-9,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPQZJYBAPTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)


